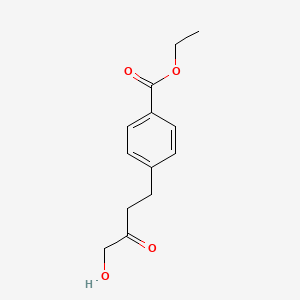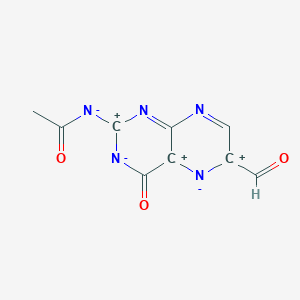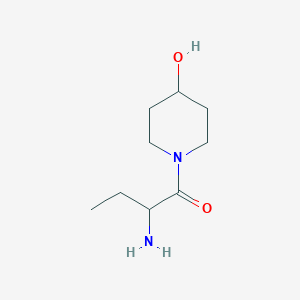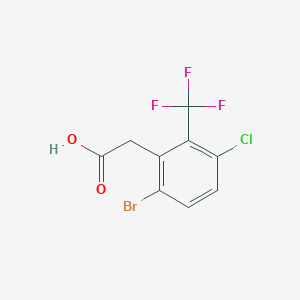
(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al is a synthetic steroidal compound. It is characterized by its unique structure, which includes two keto groups at the 3 and 17 positions and an aldehyde group at the 19 position. This compound is part of the androstane family, which is known for its biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al typically involves multiple steps, starting from a suitable steroidal precursor. The process often includes oxidation reactions to introduce the keto groups and selective reduction or oxidation to form the aldehyde group at the 19 position. Specific reagents and conditions vary depending on the starting material and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization.
Análisis De Reacciones Químicas
Types of Reactions
(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include hydroxylated derivatives, carboxylic acids, and substituted steroids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al involves its interaction with specific molecular targets, such as steroid receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. Pathways involved may include hormone signaling and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- (5β,8ξ,9ξ,14ξ,17ξ,20ξ,24ξ)-3,7,12-Trihydroxyergostan-26-oic acid
- (3beta,8xi,9xi,17xi)-3,14-dihydroxycarda-5,20(22)-dienolide
Uniqueness
(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity compared to other steroidal compounds.
Propiedades
Fórmula molecular |
C19H24O3 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10-11,14-16H,2-9H2,1H3/t14?,15?,16?,18-,19+/m0/s1 |
Clave InChI |
XRCFMDPVHKVRDJ-CXOXHQNKSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CC[C@]34C=O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-[4-(Quinazolin-4-Ylamino)phenyl]urea](/img/structure/B14790154.png)

![Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate](/img/structure/B14790161.png)


![Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine](/img/structure/B14790187.png)


![tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14790206.png)
![2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one](/img/structure/B14790212.png)
![N-{1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14790219.png)
![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14790220.png)
